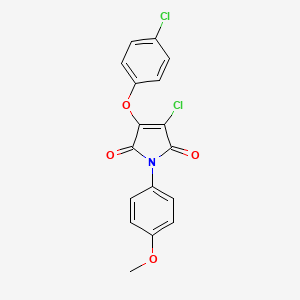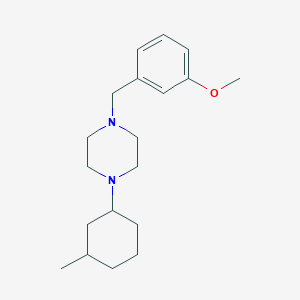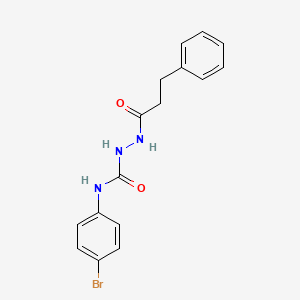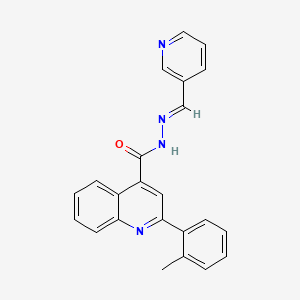![molecular formula C16H18ClNO2 B5121398 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential applications in the treatment of various neurological disorders. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to be a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of conditions such as addiction, anxiety, and depression.
Mecanismo De Acción
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It has also been shown to increase the release of dopamine in the brain, which can have a positive effect on mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in lab experiments is that it is a potent and selective inhibitor of GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 is that it can have off-target effects on other enzymes and neurotransmitters.
Direcciones Futuras
There are a number of future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115. One area of interest is the potential use of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models, and there is potential for it to be used in the treatment of human addiction. Another area of interest is the potential use of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in the treatment of anxiety and depression. It has been shown to have anti-anxiety and anti-depressant effects in animal models, and there is potential for it to be used in the treatment of human anxiety and depression.
Métodos De Síntesis
The synthesis of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 involves the reaction of vigabatrin with 4-chlorobenzaldehyde and furfural. The resulting product is then reduced using sodium borohydride to yield 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115. This synthesis method has been optimized to produce high yields of pure 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115.
Aplicaciones Científicas De Investigación
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of addiction, anxiety, and depression.
Propiedades
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-13-5-3-12(4-6-13)16-8-7-15(20-16)11-18-9-1-2-14(19)10-18/h3-8,14,19H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTYSGARAHLXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(4-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)



![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)


![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)